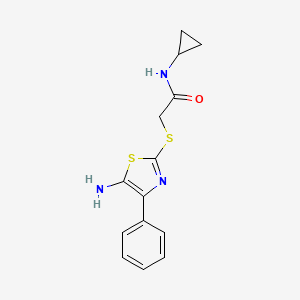

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide

Description

2-((5-Amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide is a synthetic acetamide derivative featuring a thiazole core substituted with an amino group at position 5, a phenyl group at position 4, and a thioether-linked cyclopropylacetamide moiety. The cyclopropyl group may enhance metabolic stability, while the thiazole-thioether motif suggests possible interactions with biological targets such as enzymes or receptors involved in fungal or bacterial pathways .

Properties

IUPAC Name |

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS2/c15-13-12(9-4-2-1-3-5-9)17-14(20-13)19-8-11(18)16-10-6-7-10/h1-5,10H,6-8,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBBOGDLFVNFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CSC2=NC(=C(S2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180090 | |

| Record name | 2-[(5-Amino-4-phenyl-2-thiazolyl)thio]-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105191-35-2 | |

| Record name | 2-[(5-Amino-4-phenyl-2-thiazolyl)thio]-N-cyclopropylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5-Amino-4-phenyl-2-thiazolyl)thio]-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Thiazole Synthesis and Nitration

The 4-phenylthiazole scaffold is constructed via the Hantzsch reaction between α-bromoacetophenone (21 ) and thiourea in ethanol under reflux, yielding 2-amino-4-phenylthiazole (1 ). Nitration of 1 using fuming HNO₃ in H₂SO₄ at 0–5°C introduces a nitro group at position 5, guided by the electron-donating phenyl group at position 4. This yields 5-nitro-4-phenylthiazole-2-amine (2 ) with 65–70% efficiency.

Reaction Conditions:

- Nitrating agent: HNO₃ (90%), H₂SO₄ (10%)

- Temperature: 0–5°C

- Time: 4–6 hours

Reduction of Nitro to Amino Group

Catalytic hydrogenation of 2 using Pd/C (10% w/w) in ethanol under H₂ (1 atm) reduces the nitro group to an amine, producing 5-amino-4-phenylthiazole-2-amine (3 ) in 85–90% yield. Alternative reduction with Sn/HCl achieves similar results but requires neutralization steps.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10%) |

| Solvent | Ethanol |

| H₂ Pressure | 1 atm |

| Yield | 85–90% |

Diazotization and Thiolation

The 2-amino group in 3 is converted to a thiol via diazotization followed by displacement. Treatment with NaNO₂ (1.2 equiv) in HCl (3M) at 0–5°C generates a diazonium intermediate, which reacts with H₂S gas in aqueous NaOH to yield 5-amino-4-phenylthiazole-2-thiol (4 ).

Optimized Protocol:

- Diazotization: NaNO₂ (1.2 equiv), HCl (3M), 0–5°C, 30 min

- Thiolation: H₂S gas, NaOH (10%), 0°C, 1 hour

- Yield: 60–65%

Synthesis of N-Cyclopropyl-2-chloroacetamide

N-Cyclopropyl-2-chloroacetamide (5 ) is prepared by reacting cyclopropylamine with chloroacetyl chloride in dichloromethane (DCM) under basic conditions.

Procedure:

- Cyclopropylamine (1.0 equiv) is dissolved in DCM and cooled to 0°C.

- Chloroacetyl chloride (1.1 equiv) is added dropwise with stirring.

- Aqueous NaOH (10%) is introduced to maintain pH 8–9.

- The organic layer is dried (Na₂SO₄) and concentrated to yield 5 as white crystals (75–80% yield).

Characterization Data:

- ¹H NMR (CDCl₃): δ 4.21 (s, 2H, CH₂Cl), 2.45–2.55 (m, 1H, cyclopropyl), 1.10–1.25 (m, 4H, cyclopropyl)

- ESI-MS: m/z 147.0 [M+H]⁺

S-Alkylation and Final Product Formation

The thiol group in 4 undergoes S-alkylation with 5 in acetone using K₂CO₃ as a base, yielding the target compound.

Reaction Setup:

- Substrates: 4 (1.0 equiv), 5 (1.2 equiv)

- Base: K₂CO₃ (2.0 equiv)

- Solvent: Acetone, reflux, 8–12 hours

- Workup: Filtration, solvent evaporation, recrystallization (EtOH/H₂O)

Yield: 70–75%

Purity (HPLC): >98%

Characterization of Final Product:

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.60 (m, 5H, Ph), 4.35 (s, 2H, SCH₂), 3.85 (s, 2H, COCH₂), 2.90–3.00 (m, 1H, cyclopropyl), 1.20–1.35 (m, 4H, cyclopropyl).

- ¹³C NMR: δ 168.5 (C=O), 152.1 (thiazole C-2), 135.4–128.7 (Ph), 44.2 (SCH₂), 40.1 (COCH₂), 25.3 (cyclopropyl).

Comparative Analysis of Synthetic Routes

Route Efficiency and Yield Optimization

| Step | Yield (%) | Key Challenges |

|---|---|---|

| Thiazole nitration | 65–70 | Regioselectivity control |

| Diazotization | 60–65 | H₂S handling |

| S-Alkylation | 70–75 | Competing O-alkylation |

Chemical Reactions Analysis

Types of Reactions

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Various alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide can be characterized by its molecular formula and a molecular weight of approximately 256.35 g/mol. The presence of both thiazole and cyclopropyl groups in its structure plays a crucial role in its biological activities.

Anticancer Potential

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. A study indicated that compounds containing thiazole rings showed selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251) cells . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance anticancer efficacy.

Case Study:

In one investigation, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. Among these, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Antimicrobial Activity

Thiazole compounds have also been explored for their antimicrobial properties. The mechanism often involves the inhibition of bacterial enzyme activity or interference with cellular processes.

Case Study:

A study focusing on thiazole derivatives demonstrated their effectiveness against various strains of bacteria, including resistant strains . The results highlighted the potential of these compounds as lead candidates for developing new antibiotics.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer and microbial resistance.

Mechanism:

The interaction with specific enzymes can lead to altered metabolic pathways, making it a candidate for drug development aimed at diseases where enzyme dysregulation is a factor .

Data Table: Biological Activities of Thiazole Derivatives

Mechanism of Action

The mechanism of action of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The cyclopropylacetamide moiety can provide steric hindrance, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with key analogs:

Key Observations:

- Core Heterocycle Differences: The target compound's thiazole core contrasts with oxadiazole (5g) and thiadiazole () analogs.

- Substituent Effects: The amino group at position 5 of the thiazole (target) may act as a hydrogen bond donor, differing from the trifluoromethyl-pyrazole group in 5g, which contributes to hydrophobic interactions and electron-withdrawing effects critical for SDH binding .

- Cyclopropyl Role: The cyclopropylacetamide moiety is shared with the quinazolinone derivative (), suggesting a role in improving metabolic stability or membrane permeability .

Fungicidal and Herbicidal Activity

The oxadiazole derivative 5g () demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with herbicidal bleaching effects. Molecular docking confirmed its binding to succinate dehydrogenase (SDH, PDB: 2FBW), where the carbonyl group of the acetamide formed hydrogen bonds with Arg-43 and Trp-173 . In contrast, the target compound’s thiazole-thioether scaffold lacks the oxadiazole ring’s rigidity, which may reduce SDH affinity. However, the amino group could compensate by interacting with adjacent residues.

Metabolic and Enzymatic Interactions

The quinazolinone analog () shares the cyclopropylacetamide group but incorporates a bulkier quinazolinone-thioether. Such structural differences likely shift its bioactivity toward metabolic targets (e.g., sulfonylurea receptors in diabetes) rather than fungal SDH .

Biological Activity

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-cyclopropylacetamide is a compound that belongs to the thiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, which is a key feature contributing to its biological activity. The molecular formula is with a molecular weight of 270.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.4 g/mol |

| IUPAC Name | 2-[(5-amino-4-phenylthiazol-2-yl)thio]-N-cyclopropylacetamide |

| InChI | InChI=1S/C10H14N4OS2/c1-14(7-4-2-3-5-7)8(15)6-16-10 |

| SMILES | CN(C1=CCCC1)C(=O)CSC2=NN=C(S2)N |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to decreased tumor growth or altered cellular functions.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- DNA Interaction : The compound could potentially bind to DNA, affecting gene expression and cellular processes.

Biological Activity and Therapeutic Potential

Research has shown that thiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. Here are some notable findings related to the biological activity of this compound:

Anticancer Activity

Thiazole derivatives have been studied for their potential as anticancer agents due to their ability to inhibit key proteins involved in cancer progression. For instance:

- Case Study : A study on similar thiazole compounds demonstrated potent inhibitory effects against various cancer cell lines, with IC50 values indicating strong cytotoxicity. For example, compounds within the same class showed IC50 values ranging from 1.4 nM to 54 nM against specific kinases such as CSF1R and EGFR .

Antimicrobial Activity

Thiazole derivatives have also shown promise in antimicrobial applications:

- Research Findings : Compounds similar to this compound have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Anticonvulsant Activity

Some thiazole compounds have demonstrated anticonvulsant properties:

- Study Analysis : Research indicates that certain thiazoles can effectively reduce seizure activity in animal models, highlighting their potential as therapeutic agents for epilepsy .

Summary of Research Findings

The following table summarizes key findings from various studies related to the biological activity of thiazole derivatives:

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction efficiency be monitored?

The synthesis typically involves nucleophilic substitution reactions. For example, the thioether linkage can be formed by reacting 5-amino-4-phenylthiazole-2-thiol with 2-chloro-N-cyclopropylacetamide under reflux in a toluene:water (8:2) solvent system. Sodium azide or triethylamine may act as catalysts. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), and purification is achieved through recrystallization (ethanol) or column chromatography .

Q. What spectroscopic techniques are critical for structural characterization?

Key methods include:

Q. How to design initial biological screening assays for this compound?

Prioritize assays based on thiazole derivatives' known activities:

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric methods .

Q. What purification methods are effective post-synthesis?

- Recrystallization : Ethanol or DMSO/water mixtures yield high-purity crystals.

- Liquid-liquid extraction : Ethyl acetate for isolating non-polar intermediates.

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane .

Advanced Research Questions

Q. How to address regioselectivity challenges during thioether bond formation?

Regioselectivity in thiazole-thioether coupling can be influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the sulfur atom.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction specificity.

- Temperature gradients : Controlled heating (60–80°C) minimizes side-product formation .

Q. How to resolve discrepancies in reported biological activity data?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers).

- Compound purity : Use HPLC (>95% purity) to exclude impurities affecting bioactivity.

- Structural analogs : Compare activities of derivatives (e.g., substituting cyclopropyl with methyl groups) to identify critical pharmacophores .

Q. What strategies mitigate oxidative degradation during storage?

Stabilization methods include:

- Antioxidants : Add 0.1% w/v butylated hydroxytoluene (BHT) to stock solutions.

- Storage conditions : Argon atmosphere, –20°C, and light-protected vials.

- Lyophilization : For long-term stability in solid form .

Q. How to analyze metabolic pathways using isotopic labeling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.